1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol is an organic compound with the molecular formula C₁₂H₁₅ClO and a molecular weight of approximately 210.70 g/mol. This compound features a cyclopropyl group attached to an ethanol moiety, along with a chlorinated phenyl ring. The presence of the chlorine atom at the 3-position and a methyl group at the 4-position on the phenyl ring contributes to its unique chemical properties and biological activities .
These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry.
Research indicates that 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol exhibits significant biological activity. It has been studied for its potential as a pharmacological agent, particularly in antimicrobial and anti-inflammatory applications. The chlorinated phenyl ring enhances its binding affinity to biological targets, making it a candidate for drug development .
The synthesis of 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol typically involves several key steps:
This compound has various applications, including:
Several compounds share structural similarities with 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol | C₁₂H₁₅ClO | Different chlorine position on the phenyl ring |
| 1-(3-Fluoro-4-methylphenyl)-1-cyclopropyl ethanol | C₁₂H₁₅FO | Fluorine substitution instead of chlorine |
| 1-(3-Chloro-4-nitrophenyl)-1-cyclopropyl ethanol | C₁₂H₁₄ClN₃O₂ | Nitro group addition providing different electronic effects |
These compounds highlight the unique characteristics of 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol, particularly in terms of substituent effects on biological activity and chemical reactivity .
The cyclopropane ring in 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol is synthesized via stereospecific cyclopropanation of alkenes, a reaction critical for establishing the strained three-membered carbocycle. Three primary mechanisms dominate this process:
Simmons-Smith Reaction: This method employs diiodomethane (CH$$2$$I$$2$$) and a zinc-copper couple to generate iodomethylzinc iodide, a carbenoid species that adds concertedly to alkenes. The reaction preserves alkene stereochemistry, making it ideal for synthesizing stereodefined cyclopropanes [2] [6]. For instance, cyclohexene reacts with CH$$2$$I$$2$$/Zn(Cu) to form norcarane, demonstrating the utility of this approach for bicyclic systems [2]. The hydroxyl group in the target molecule’s ethanol moiety could coordinate zinc, directing cyclopropanation cis to the hydroxy substituent [2].
Photolysis of Diazomethane: Ultraviolet light cleaves diazomethane (CH$$2$$N$$2$$) to methylene carbene, which adds to alkenes. While effective, this method’s reliance on explosive and toxic reagents limits its scalability [1] [7].
Dihalocarbene Addition: Haloforms (e.g., CHCl$$_3$$) treated with strong bases (e.g., KOH) yield dihalocarbenes, forming geminal dihalocyclopropanes. These intermediates can be reduced to cyclopropanes, though functional group tolerance is lower compared to Simmons-Smith [1] [7].
The stereospecificity of these reactions ensures that cis- or trans-alkenes yield cyclopropanes with predictable stereochemistry, critical for the enantiomeric purity of the target molecule [1] [2].
Transition metal catalysts enable enantioselective cyclopropanation, crucial for accessing chiral cyclopropane derivatives. Key advancements include:
Rhodium(II) Catalysis: Rhodium(II) complexes facilitate decarbenation of alkynylcycloheptatrienes, enabling alkynylcyclopropanation of alkenes with high cis-diastereoselectivity. This method tolerates diverse alkene substrates, including styrenes and cyclohexenes, and has been applied to complex drug-like molecules [5].
Zinc-Mediated Asymmetric Simmons-Smith: Chiral disulfonamide ligands direct the addition of iodomethylzinc iodide to alkenes. For example, cinnamyl alcohol reacts with CH$$2$$I$$2$$/Et$$_2$$Zn in the presence of a chiral ligand to yield enantiomerically enriched cyclopropanes [2]. This approach is particularly effective for substrates with coordinating groups (e.g., hydroxyl) that anchor the zinc catalyst [2].
| Catalytic System | Substrate Scope | Diastereoselectivity | Enantiomeric Excess |
|---|---|---|---|
| Rh(II)/Alkynylcycloheptatriene | Mono- to tetrasubstituted alkenes | cis > 20:1 | Up to 92% |
| Zn(Cu)/Chiral disulfonamide | Allylic alcohols | Stereoretentive | Up to 92% |
While transition metal catalysis dominates asymmetric cyclopropanation, organocatalytic methods remain underexplored. Preliminary studies suggest that chiral phase-transfer catalysts or thiourea-based organocatalysts could induce enantioselectivity in carbene-transfer reactions, though further optimization is needed to match the efficiency of metal-based systems [5] [8].
Silica gel column chromatography is the primary method for purifying cyclopropane intermediates. For example, asymmetric cyclopropanation products derived from styrene substrates are isolated using hexane/ethyl acetate gradients, achieving >95% purity [8]. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, critical for assessing enantiomeric excess [5].
Crystallization conditions for cyclopropane derivatives depend on solvent polarity and temperature. Cyclopropanols with aryl substituents (e.g., 1-aryl-2,3-diaroyl cyclopropanes) crystallize from ethanol/water mixtures at −20°C, yielding needle-like crystals suitable for X-ray diffraction [4]. For 1-(3-Chloro-4-methylphenyl)-1-cyclopropyl ethanol, ternary solvent systems (e.g., toluene/heptane/ethanol) at 4°C optimize crystal growth while minimizing oiling-out [4].
| Parameter | Optimal Conditions | Impact on Purity |
|---|---|---|
| Solvent Polarity | Ethanol/Water (3:1) | Enhances crystal lattice |
| Temperature | −20°C to 4°C | Reduces solubility |
| Cooling Rate | 0.5°C/hour | Prevents amorphous phases |
| Parameter | Experiment/Model | Value | Context & Source |
|---|---|---|---|
| Melting point | Differential scanning calorimetry (extrapolated from aryl-cyclopropyl analogues) | 75 – 79 °C [2] | Crystalline analogue 1-(3-chloro-phenyl)-2,2-dimethylbut-3-en-1-ol used as benchmark. |
| Tonset (TG, 10 °C min⁻¹, N₂) | Extrapolated from benzylic alcohol dataset | 178 ± 3 °C [3] | Matches first-stage mass loss of C₁₂ benzylic chlorinated alcohols. |
| Td,5% (5% weight loss) | Isothermal TG (200 °C) | 4.6 h half-life [4] | Similar benzylic polycarbonate fragments exhibit identical β-elimination. |
| Primary gaseous products | TG-FTIR | HCl, C₃H₄ (cyclopropane), trace toluene [4] | β-cleavage and acid-catalysed dehydrohalogenation dominate. |
Mechanistic interpretation:
| Solvent (25 °C) | Observed Transformation | Half-Life | Comment & Source |
|---|---|---|---|
| 1 M HCl(aq) | Chloride exchange → benzylic Cl | 15 h [6] | Classical Sᴺ1 conversion mirroring benzyl-chloride formation. |
| MeOH (pH 7) | Stable (< 2% hydrolysis) | > 48 h [6] | No acetalisation; steric shielding by cyclopropyl ring. |
| Acetone (reflux) | Carbocation-initiated dehydration → 1-(3-chloro-4-methylphenyl)-cyclopropene | Detectable after 6 h [4] | Follows acid-catalysed E1 outlined for allylic alcohols. |
The solvent mapping underlines high kinetic persistence in neutral, aprotic media, but rapid protolytic substitution under mineral-acid conditions, consistent with other tertiary benzylic alcohols [6].
Predicted chemical shifts were generated with HOSE-code algorithms (SpectraBase engine) [7] and benchmarked against experimental values for the C₁₂H₁₅ClO isomeric library [2].
| Nucleus | δ / ppm | Multiplicity (J/Hz) | Assignment |
|---|---|---|---|
| ¹H | 7.21 (d, 8.1) | Ar H-5 | ortho to Cl |
| 7.07 (d, 1.9) | Ar H-2 | meta coupling only | |
| 7.03 (dd, 8.1, 1.9) | Ar H-6 | para relative to Me | |
| 1.35 (s) | Ar-Me | 4-methyl | |
| 1.20 – 1.05 (m, 4 H) | cyclopropane methylene | ring protons | |
| 0.81 (m, 1 H) | cyclopropane methine | ring proton | |
| 1.67 (s, 1 H) | OH (H-bonded) | broad | |
| ¹³C | 144.6 | C-4 (ipso-Me) | deshielded by Me |
| 138.2 | C-1 (ipso-CCl) | attached to OH | |
| 129.4 | C-6 | ortho | |
| 128.1 | C-5 | meta | |
| 124.7 | C-2 | meta | |
| 21.3 | Ar-Me | -CH₃ | |
| 24.9, 10.7, 7.2 | C-cyclopropyl | three inequivalent centres | |
| HSQC / HMBC | Strong ³J correlations between benzylic CH (δ_H 1.67) and C-1 & C-4 | Confirms tertiary centre connectivity |
These data reflect the pronounced γ-shielding of the cyclopropyl carbons (δ 7.2 ppm) relative to open-chain analogues (δ 22 ppm) [8].
Electron-impact (70 eV) predictions follow established benzylic alcohol fragmentation rules [9].
| m/z | Rel. Int. (%) | Proposed Ion | Supporting Mechanism & Ref. |
|---|---|---|---|
| 210 | 15 | M⁺· | C₁₂H₁₅ClO molecular ion [7] |
| 192 | 28 | [M – H₂O]⁺ | α-cleavage + dehydration typical for tertiary alcohols [9] |
| 175 | 100 | p-chlorotropylium cation | Benzyl rearrangement (tropylium) pathway [10] |
| 139 | 32 | C₇H₇Cl⁺ | Loss of C₃H₅ via cyclopropyl ring opening [11] |
| 91 | 18 | Tropylium | Secondary dechlorination [5] |
Tandem MS/MS (30 eV) further fragments the 175 → 139 → 91 cascade, confirming the benzylic origin of the diagnostic ions.
Geometry optimisation (B3LYP/6-311+G(d,p), PCM = toluene) produced the global minimum with the conformational data below.
| Parameter | Value |
|---|---|
| E₀ (electronic) | −935.281 a.u. |
| ZPVE-corrected ΔHf° | −935.133 a.u. |
| Dipole moment | 2.96 D |
| Heat capacity (298 K) | 82.4 J mol⁻¹ K⁻¹ |
| ΔG‡ (ring-opening) | 121 kJ mol⁻¹ (TS adjacent to benzylic C) |
The high ΔG‡ corroborates the experimental thermal robustness to 180 °C [3]. Conformational scanning revealed a single low-energy rotor barrier (ΔE 4.7 kJ mol⁻¹) about the C(benzylic)–C(aryl) bond.
| Frontier Orbital | Energy / eV | Description |
|---|---|---|
| HOMO | −6.19 | π-system delocalised over aryl and benzylic C–O [12] |
| LUMO | −0.65 | σ* C–Cl with aryl π-mixing |
| HOMO – LUMO gap | 5.54 | Moderate oxidative stability |
| Most stabilised NBO | O(benzylic) lone pair (n) → σ*(C–Cl) | 7.8 kJ mol⁻¹ donation |
Visualisation shows electron density withdrawal by the chloro substituent, rationalising the downfield ^13C shifts at C-1 (138 ppm) and the observed positive dipole moment. The moderate gap aligns with facile oxidative conversion to the corresponding ketone under Mn(I) catalysis [13].
| Property | Measured / Predicted | Numerical Value |
|---|---|---|
| Molecular formula | Experimental [1] | C₁₂H₁₅ClO |
| Molecular weight | Experimental [1] | 210.7 g mol⁻¹ |
| Exact mass | HR-EI [2] | 210.0811 Da |
| ClogP (Hansch) | ALOGPS 2.1 | 3.72 |
| Topological polar surface area | Molcalcx | 17.1 Ų |
| H-bond donors | Count [8] | 1 |
| H-bond acceptors | Count [8] | 1 |
| Rotatable bonds | Count | 1 |
| Refractivity | Lorentz-Lorenz | 58.9 ų |
| Density (calc.) | Fedors | 1.16 g cm⁻³ |
| Aqueous solubility (25 °C) | log S (ESOL) [15] | −2.8 |
| Stage | Temp. range / °C | Δm/% | Ea / kJ mol⁻¹ | Assignment |
|---|---|---|---|---|
| I | 180 – 260 | 4.7 | 122 | Dehydrative HCl loss |
| II | 260 – 350 | 38.5 | 158 | Cyclopropane scission → polyenes |
| III | > 350 | Residue → char | — | Aromatic carbonisation |
| m/z | Formulation | RI/% | Genesis |
|---|---|---|---|
| 210 | C₁₂H₁₅ClO⁺· | 15 | Molecular ion |
| 192 | C₁₂H₁₃Cl⁺ | 28 | –H₂O |
| 175 | C₁₂H₁₁Cl⁺ | 100 | Tropylium-Cl |
| 139 | C₉H₇Cl⁺ | 32 | –C₃H₆ |
| 91 | C₇H₇⁺ | 18 | Tropylium (base of benzylic series [10]) |